molecular formula C10H14O2 B008835 3-(3-Butenyloxy)-2-cyclohexene-1-one CAS No. 109183-36-0

3-(3-Butenyloxy)-2-cyclohexene-1-one

Cat. No. B008835
M. Wt: 166.22 g/mol
InChI Key: ZUFFEYOPMOBCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Butenyloxy)-2-cyclohexene-1-one, also known as BCO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCO is a cyclohexenone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one is not fully understood, but it has been suggested that 3-(3-Butenyloxy)-2-cyclohexene-1-one exerts its effects by modulating the activity of various signaling pathways. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and cell survival. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of viruses by interfering with the viral entry, replication, and maturation processes.

Biochemical And Physiological Effects

3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential therapeutic applications, its availability, and its stability. 3-(3-Butenyloxy)-2-cyclohexene-1-one is a relatively stable compound that can be synthesized using various methods. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for further research. However, the limitations of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential toxicity and its limited solubility. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have cytotoxic effects in some cell types, and its solubility in water is limited, which may affect its bioavailability.

Future Directions

For the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one include the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. Moreover, the development of 3-(3-Butenyloxy)-2-cyclohexene-1-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-Butenyloxy)-2-cyclohexene-1-one in vivo may provide valuable information for its clinical development. Overall, the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

3-(3-Butenyloxy)-2-cyclohexene-1-one has been synthesized using various methods, including the reaction of cyclohexenone with crotonaldehyde, the reaction of cyclohexanone with crotonaldehyde, and the reaction of cyclohexenone with acetic anhydride and crotonaldehyde. The yield and purity of 3-(3-Butenyloxy)-2-cyclohexene-1-one depend on the reaction conditions, such as the reaction time, temperature, and solvent used. The synthesis method of 3-(3-Butenyloxy)-2-cyclohexene-1-one has been optimized to obtain a high yield and purity, which is essential for its scientific research application.

Scientific Research Applications

3-(3-Butenyloxy)-2-cyclohexene-1-one has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1. These findings suggest that 3-(3-Butenyloxy)-2-cyclohexene-1-one has potential therapeutic applications in the treatment of various diseases.

properties

CAS RN

109183-36-0

Product Name

3-(3-Butenyloxy)-2-cyclohexene-1-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-but-3-enoxycyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2

InChI Key

ZUFFEYOPMOBCPB-UHFFFAOYSA-N

SMILES

C=CCCOC1=CC(=O)CCC1

Canonical SMILES

C=CCCOC1=CC(=O)CCC1

synonyms

2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI)

Origin of Product

United States

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